molecular formula C15H11N5O2S3 B2636723 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034241-91-1

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2636723
CAS No.: 2034241-91-1
M. Wt: 389.47
InChI Key: UOAZFQZFRUUQNB-UHFFFAOYSA-N
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Description

Introduction to N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c]thiadiazole-4-sulfonamide in Contemporary Heterocyclic Chemistry

Significance of Thiadiazole-Sulfonamide Hybrid Architectures in Medicinal Chemistry

The benzo[c]thiadiazole-sulfonamide moiety in this compound exemplifies a rational drug design strategy that merges the metabolic stability of thiadiazoles with the target versatility of sulfonamides. Thiadiazole rings, characterized by a 1,2,5-thiadiazole system, exhibit pronounced electron-withdrawing properties that enhance binding to enzymatic active sites, particularly those rich in cysteine residues. When conjugated with sulfonamide groups, these hybrids gain dual functionality: the sulfonamide’s sulfonyl group acts as a hydrogen bond acceptor, while its amine group serves as a donor, creating multivalent interactions with biological targets.

Structural analyses reveal that the planar benzo[c]thiadiazole system enables intercalation into DNA or protein hydrophobic pockets, a feature exploited in anticancer and antimicrobial therapies. For instance, the sulfonamide component’s ability to inhibit carbonic anhydrases is potentiated when fused with thiadiazole, as demonstrated by enhanced binding affinities (K~i~ values < 10 nM) in hybrid derivatives. This synergy arises from the thiadiazole’s capacity to orient the sulfonamide group into optimal positions for zinc coordination in metalloenzyme active sites.

Recent advances in synthetic methodologies have enabled precise modifications to the thiadiazole-sulfonamide framework. The introduction of methylene linkers, as seen in the target compound’s (pyrazin-2-yl)methyl bridge, reduces conformational strain while maintaining electronic communication between aromatic systems. Computational studies indicate that such linkers improve membrane permeability by lowering topological polar surface area (TPSA) values compared to direct aryl-aryl couplings.

Historical Evolution of Pyrazine-Thiophene Conjugates in Pharmacophore Design

Pyrazine-thiophene conjugates trace their origins to early antiviral research in the 1980s, where their electron-deficient pyrazine cores showed affinity for viral polymerase inhibition. The incorporation of thiophene, a five-membered heterocycle with high π-electron density, addressed solubility limitations inherent to pyrazine derivatives while introducing redox-active sulfur atoms capable of radical scavenging. This combination became particularly valuable in central nervous system (CNS) drug development, where balanced lipophilicity (LogP ~2.5–3.5) and moderate molecular weight (<450 Da) are critical for blood-brain barrier penetration.

The structural evolution of these conjugates accelerated with the advent of cross-coupling techniques. Suzuki-Miyaura reactions enabled the regioselective attachment of thiophene at the pyrazine C3 position, as exemplified by the target compound’s 3-(thiophen-2-yl)pyrazin-2-yl subunit. This substitution pattern maximizes π-orbital overlap between the thiophene’s C2 sulfur and pyrazine’s nitrogen atoms, creating a conjugated system with distinctive absorption spectra (λ~max~ 320–350 nm). Such electronic properties facilitate charge-transfer interactions with biological targets, particularly in oxidoreductase enzymes involved in inflammatory pathways.

Modern applications leverage the pyrazine-thiophene motif’s versatility in multi-target therapies. In the context of the subject compound, the pyrazine ring serves as a bioisostere for pyridine, offering improved metabolic stability through reduced susceptibility to cytochrome P450 oxidation. Concurrently, the thiophene’s sulfur atom participates in sulfur-fluorine interactions with kinase ATP-binding pockets, a phenomenon validated by X-ray crystallography in related inhibitors.

Table 1: Key Structural Features and Their Pharmacological Implications
Structural Feature Pharmacological Role Target Class
Benzo[c]thiadiazole Enzyme inhibition via zinc coordination Carbonic anhydrases, kinases
Sulfonamide group Hydrogen bonding network formation Proteases, GPCRs
3-(Thiophen-2-yl)pyrazin-2-yl π-π stacking with aromatic amino acids Kinases, ion channels
Methylene linker Conformational flexibility optimization Membrane transporters

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S3/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAZFQZFRUUQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N5O2S3C_{15}H_{11}N_{5}O_{2}S_{3}, with a molecular weight of approximately 389.5 g/mol. The compound features a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework, which contribute to its unique electronic and biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₁N₅O₂S₃
Molecular Weight389.5 g/mol
CAS Number2034241-91-1

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound has shown potential against various pathogens. In vitro studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

A study evaluating the antimicrobial efficacy of related thiadiazole compounds reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives . This suggests that this compound may possess comparable or enhanced antimicrobial activity.

Anticancer Properties

The benzo[c][1,2,5]thiadiazole scaffold has been linked to anticancer activity due to its ability to induce apoptosis in cancer cells. Studies on similar compounds have indicated that they can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. For instance, derivatives of thiadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines .

Antiviral Activity

Emerging research suggests that heterocyclic compounds like this compound may also serve as antiviral agents. A study highlighted the antiviral potential of pyrazine derivatives against viral infections by inhibiting viral replication through interference with viral enzymes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : It is hypothesized that the compound interacts with receptors involved in cancer cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of thiadiazole derivatives, N-(phenylsulfonyl)-substituted thiadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant bactericidal activity with MIC values ranging from 0.25 to 0.50 μg/mL . This suggests that this compound may exhibit similar efficacy.

Anticancer Activity Assessment

A comparative analysis involving various thiadiazole derivatives demonstrated that compounds similar to N-(phenylsulfonyl)-substituted analogs inhibited the proliferation of breast cancer cells by up to 75% at concentrations of 10 µM . Such findings underscore the potential of this compound in cancer therapeutics.

Scientific Research Applications

Pharmacological Properties

Thiadiazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives with a 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains . The incorporation of different substituents can enhance these activities, making them promising candidates for antibiotic development.
  • Anticancer Activity : Compounds containing thiadiazole rings have been investigated for their potential in cancer therapy. They can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain thiadiazole sulfonamides have been developed to selectively act on isoforms overexpressed in tumors .
  • Antiparasitic Activity : Some thiadiazole derivatives have demonstrated antileishmanial and antimalarial activities. Research indicates that these compounds can inhibit specific enzymes crucial for the survival of parasites like Plasmodium falciparum, making them valuable in developing new treatments for malaria .

Table 1: Summary of Biological Activities

Activity TypeExample Studies/Findings
AntimicrobialThiadiazole derivatives showed MIC values lower than standard drugs against S. aureus and E. coli .
AnticancerCompounds demonstrated selective inhibition of cancer cell lines with improved efficacy over traditional therapies .
AntiparasiticCertain derivatives exhibited potent activity against Plasmodium falciparum with low toxicity profiles .

Notable Research Insights

  • Anticancer Efficacy : A study highlighted that thiadiazole sulfonamides could significantly inhibit tumor growth in vivo by targeting carbonic anhydrases associated with cancer progression .
  • Antimicrobial Properties : Research indicated that modifications to the thiadiazole structure could enhance antibacterial activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .
  • Synergistic Effects : The combination of thiadiazole derivatives with other pharmacologically active compounds has shown potential for increased efficacy and reduced toxicity, paving the way for novel therapeutic strategies .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares its benzo[c][1,2,5]thiadiazole-sulfonamide scaffold with several analogs, but substituent variations critically influence properties:

Compound Name/ID Core Structure Key Substituent Reported Activity/Application Reference
Target Compound Benzo[c][1,2,5]thiadiazole-4-sulfonamide (3-(Thiophen-2-yl)pyrazin-2-yl)methyl Not explicitly stated
BD208927 (BLD Pharm) Benzo[c][1,2,5]thiadiazole-5-sulfonamide 3-(Quinoxalin-2-ylamino)quinoxalin Unspecified biological activity
Compound 9 (M1 receptor antagonist) Benzo[c][1,2,5]thiadiazole-4-sulfonamide 3-Piperazin-1-yl-3-oxopropyl Selective M1 muscarinic antagonist
Anthrax LF Inhibitors (Compounds 85–93) Benzo[d]thiazole-2-sulfonamide Varied aryl groups (pyrazole, morpholine, etc.) Anthrax lethal factor inhibition

Key Observations :

  • Substituent Impact: The pyrazine-thiophene group in the target compound may improve solubility and π-π interactions relative to BD208927’s quinoxaline substituent. Compound 9’s piperazine-3-oxopropyl chain optimizes M1 receptor selectivity, demonstrating how flexible alkyl linkers enhance pharmacological profiles .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiadiazole and thiophene moieties in this compound?

Answer:
The thiadiazole core can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) or iodine in the presence of thiocarbohydrazide. For example, POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides at 90°C under reflux yields thiadiazole rings . Thiophene moieties are typically introduced via Suzuki-Miyaura coupling or condensation reactions, as seen in the synthesis of thiophene-pyrazine hybrids using palladium catalysts . Key steps include:

  • Cyclization : Use POCl₃ for rapid ring closure (1–3 hours, 90°C) .
  • Thiophene functionalization : Employ cross-coupling reactions with boronic acids or halogenated intermediates .

Advanced: How can researchers address low yields in multi-step syntheses of such heterocycles?

Answer:
Low yields (e.g., 3–6% in some cases ) often arise from steric hindrance, competing side reactions, or purification challenges. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction efficiency .
  • Catalyst tuning : Copper iodide and (S)-proline enhance coupling reactions in thiazole syntheses .
  • Purification : Gradient chromatography (HPLC) or recrystallization from DMSO/water mixtures improves purity (98–99% achieved in ).

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Essential for verifying regiochemistry and substituent placement. For example, aromatic proton splitting patterns distinguish thiophene vs. pyrazine protons .
  • ESI-MS : Validates molecular weight (e.g., m/z = 455.5 for a benzothiadiazole derivative ).
  • HPLC : Confirms purity (>98% in ).
  • XRD/DFT : Resolves crystal packing and electronic properties (applied in ).

Advanced: How can computational methods predict bioactivity and binding modes?

Answer:

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Models interactions with biological targets (e.g., docking poses of thiazole-triazole derivatives with enzymes ).
  • MD simulations : Assess stability of ligand-protein complexes over time (referenced in ).

Basic: What are common purity challenges, and how are they resolved?

Answer:
Impurities often stem from unreacted intermediates or byproducts. Solutions include:

  • Recrystallization : DMSO/water (2:1) mixtures effectively purify thiadiazoles .
  • Chromatography : Reverse-phase HPLC with C18 columns achieves >98% purity for sulfonamide derivatives .
  • Derivatization : Boc-protection of amines simplifies isolation (e.g., tert-butyl carbamate intermediates ).

Advanced: How do structure-activity relationship (SAR) studies guide modifications?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability and lipophilicity . In , trifluoromethyl groups increased bioactivity in thiazole derivatives.
  • Stereochemistry : Enantiomeric purity (e.g., (S)- vs. (R)-configurations in tetrahydronaphthalene derivatives) impacts binding affinity .
  • Heterocycle swapping : Replacing pyrimidine with triazine alters π-π stacking interactions, as seen in antitumor agents .

Basic: What biological screening assays are relevant for this compound?

Answer:

  • Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cell lines (e.g., IC₅₀ determination for thiadiazole-triazole hybrids ).
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases (e.g., PDE4 inhibition by benzimidazole derivatives ).

Advanced: How to resolve contradictions in biological activity data across similar derivatives?

Answer:

  • Dose-response curves : Ensure consistent IC₅₀ measurements (e.g., discrepancies in due to varying assay conditions).
  • Solubility controls : Use DMSO vehicle controls (<0.1% v/v) to avoid false negatives .
  • Metabolic stability : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

Basic: What are the safety considerations for handling intermediates?

Answer:

  • POCl₃ : Highly corrosive; use under inert atmosphere with proper PPE .
  • Sodium azide : Explosive risk; avoid contact with heavy metals .
  • DMF : Toxic upon inhalation; employ fume hoods .

Advanced: How to design analogues with improved pharmacokinetic profiles?

Answer:

  • LogP optimization : Introduce fluorine atoms to balance lipophilicity (e.g., 4,4-difluorocyclohexyl groups in ).
  • Prodrug strategies : Esterify sulfonamide groups to enhance oral bioavailability .
  • Metabolic blocking : Replace labile methoxy groups with bioisosteres (e.g., ethoxy in ).

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